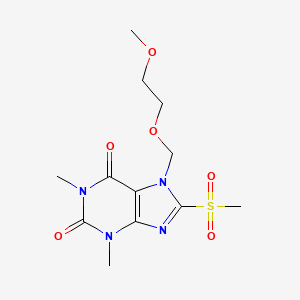

7-(2-Methoxyethoxymethyl)-1,3-dimethyl-8-methylsulfonylpurine-2,6-dione

Description

BI-8925 est un composé covalent qui inhibe la protéine de type domaine kinase à lignée mixte (MLKL), un effecteur clé de la voie de la nécroptose. La nécroptose est une forme de mort cellulaire programmée distincte de l'apoptose et elle est impliquée dans diverses conditions pathologiques. BI-8925 appartient à la classe des xanthines et est connu pour sa capacité à stabiliser l'état inactif de la MLKL par le biais d'une interaction de type π-π .

Propriétés

Formule moléculaire |

C12H18N4O6S |

|---|---|

Poids moléculaire |

346.36 g/mol |

Nom IUPAC |

7-(2-methoxyethoxymethyl)-1,3-dimethyl-8-methylsulfonylpurine-2,6-dione |

InChI |

InChI=1S/C12H18N4O6S/c1-14-9-8(10(17)15(2)12(14)18)16(7-22-6-5-21-3)11(13-9)23(4,19)20/h5-7H2,1-4H3 |

Clé InChI |

DXEGZURWZZHACR-UHFFFAOYSA-N |

SMILES canonique |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)S(=O)(=O)C)COCCOC |

Origine du produit |

United States |

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction de BI-8925 sont exclusives et non divulguées publiquement en détail. Il est connu que le composé est synthétisé par le biais d'une série de réactions organiques impliquant des dérivés de la xanthine. Les méthodes de production industrielles impliquent probablement des techniques de synthèse organique standard, y compris des étapes de purification et de caractérisation pour garantir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

BI-8925 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Il sert de composé outil pour l'étude de la voie de la nécroptose et du rôle de la MLKL dans la mort cellulaire.

Biologie : Les chercheurs utilisent BI-8925 pour étudier les mécanismes moléculaires de la nécroptose et ses implications dans diverses maladies.

Médecine : Le composé a des applications thérapeutiques potentielles dans le traitement des maladies où la nécroptose joue un rôle critique, comme les maladies neurodégénératives et certains types de cancer.

Industrie : BI-8925 peut être utilisé dans le développement de nouveaux médicaments ciblant la voie de la nécroptose, fournissant ainsi une base pour de nouvelles stratégies thérapeutiques

Mécanisme d'action

BI-8925 exerce ses effets en stabilisant l'état inactif de la MLKL. La MLKL est composée de deux domaines : le domaine pseudokinase C-terminal et le domaine exécuteur N-terminal. À l'état inactif, la MLKL est verrouillée par une α-hélice auto-inhibitrice. Lors de l'activation par phosphorylation par les kinases RIPK1 et RIPK3, l'hélice auto-inhibitrice se déplie, permettant au domaine N-terminal de se multimériser et de s'intégrer dans la membrane, ce qui conduit à la nécroptose. BI-8925 empêche ce processus en stabilisant l'état auto-inhibé par le biais d'une interaction π-π entre son cœur xanthine et un résidu de phénylalanine spécifique dans l'hélice auto-inhibitrice.

Applications De Recherche Scientifique

BI-8925 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as a tool compound for studying the necroptosis pathway and the role of MLKL in cell death.

Biology: Researchers use BI-8925 to investigate the molecular mechanisms of necroptosis and its implications in various diseases.

Medicine: The compound has potential therapeutic applications in treating diseases where necroptosis plays a critical role, such as neurodegenerative diseases and certain types of cancer.

Industry: BI-8925 can be used in the development of new drugs targeting the necroptosis pathway, providing a basis for novel therapeutic strategies

Mécanisme D'action

BI-8925 exerts its effects by stabilizing the inactive state of MLKL. MLKL is composed of two domains: the C-terminal pseudokinase domain and the N-terminal executioner domain. In its inactive state, MLKL is locked by an auto-inhibitory α-helix. Upon activation through phosphorylation by the kinases RIPK1 and RIPK3, the auto-inhibitory helix unfolds, allowing the N-terminal domain to multimerize and integrate into the membrane, leading to necroptosis. BI-8925 prevents this process by stabilizing the auto-inhibited state through a π-π interaction between its xanthine core and a specific phenylalanine residue in the auto-inhibitory helix .

Comparaison Avec Des Composés Similaires

BI-8925 est unique parmi les inhibiteurs de la MLKL en raison de sa liaison covalente et de son mode d'action compris structurellement. Des composés similaires comprennent :

GW806742X : Un autre inhibiteur de la MLKL qui fonctionne par un mécanisme différent.

Necrosulfonamide : Un inhibiteur qui cible la MLKL mais ne se lie pas de manière covalente à celle-ci.

GSK’872 : Un inhibiteur de la RIPK3 qui affecte indirectement l'activité de la MLKL.

Comparé à ces composés, la liaison covalente de BI-8925 et la stabilisation spécifique de l'état inactif de la MLKL en font un outil précieux pour l'étude de la nécroptose et le développement de stratégies thérapeutiques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.